NM-702

Descripción

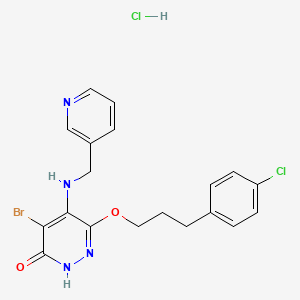

Structure

3D Structure of Parent

Propiedades

Key on ui mechanism of action |

NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |

|---|---|

Número CAS |

139145-84-9 |

Fórmula molecular |

C19H19BrCl2N4O2 |

Peso molecular |

486.2 g/mol |

Nombre IUPAC |

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |

InChI |

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |

Clave InChI |

QWGUGDYWUADMGB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |

Origen del producto |

United States |

NM-702: A Technical Deep Dive into its Dual-Inhibitory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

NM-702, also known as parogrelil (B145840) hydrochloride, is an investigational small molecule with a multifaceted mechanism of action, primarily targeting key enzymes involved in cardiovascular and inflammatory pathways.[1][2] Developed jointly by Nissan Chemical and Taisho, NM-702 has been evaluated for its therapeutic potential in conditions such as arteriosclerosis obliterans, intermittent claudication, and asthma.[1] This technical guide provides a comprehensive overview of the core mechanism of action of NM-702, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action: Dual Inhibition of Phosphodiesterase 3 (PDE3) and Thromboxane (B8750289) A2 Synthase

The primary mechanism of action of NM-702 is the potent and selective inhibition of phosphodiesterase 3 (PDE3) and the inhibition of thromboxane A2 (TXA2) synthase.[1][2] This dual activity underpins its vasodilatory, antiplatelet, and anti-inflammatory effects.

Phosphodiesterase 3 (PDE3) Inhibition

NM-702 is a highly potent and selective inhibitor of PDE3.[2] PDE3 is an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cell types, including vascular smooth muscle cells and platelets. By inhibiting PDE3, NM-702 leads to an accumulation of intracellular cAMP.[3]

In vascular smooth muscle cells , elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

In platelets , increased cAMP levels inhibit platelet activation and aggregation, a critical process in thrombus formation.

The inhibitory potency of NM-702 against PDE3 is significantly greater than that of cilostazol (B1669032), another PDE3 inhibitor.[2]

Thromboxane A2 Synthase Inhibition

In addition to its potent PDE3 inhibitory activity, NM-702 also acts as an inhibitor of thromboxane A2 synthase.[1] This enzyme is responsible for the synthesis of thromboxane A2, a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, NM-702 further contributes to its antiplatelet and vasodilatory effects, complementing its PDE3 inhibitory action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for NM-702, providing a quantitative comparison with the established PDE3 inhibitor, cilostazol.

Table 1: In Vitro Inhibitory Activity of NM-702 and Cilostazol [2]

| Target | NM-702 IC50 (nM) | Cilostazol IC50 (nM) |

| PDE3A | 0.179 | 231 |

| PDE3B | 0.260 | 237 |

| Human Platelet Aggregation (various agonists) | 11 - 67 | 4100 - 17000 |

| Phenylephrine-induced Rat Aortic Contraction | 24 | 1000 |

Table 2: In Vivo Efficacy of NM-702 and Cilostazol in a Rat Model of Intermittent Claudication [2]

| Treatment | Dose (mg/kg, BID) | Effect on Walking Distance | Effect on Plantar Surface Temperature |

| NM-702 | 2.5 | - | Improved |

| NM-702 | 5 | Significantly Improved | Improved |

| NM-702 | 10 | Significantly Improved | Improved |

| Cilostazol | 300 | Improved (not significant) | Significantly Improved (Day 8) |

Table 3: Ex Vivo Antiplatelet Effect of NM-702 and Cilostazol in Rats [2]

| Treatment | Single Oral Dose (mg/kg) | Effect on Platelet Aggregation |

| NM-702 | ≥ 3 | Significant Inhibition |

| Cilostazol | 300 | Effective |

Table 4: In Vitro and In Vivo Effects of NM-702 in Guinea Pig Models of Asthma [3]

| Experiment | NM-702 Concentration/Dose | Effect |

| LTD4-induced Tracheal Strip Contraction | EC50: 3.2 x 10⁻⁷ M | Inhibition |

| Histamine-induced Tracheal Strip Contraction | EC50: 2.5 x 10⁻⁷ M | Inhibition |

| Prostaglandin E₂-treated Tracheal Smooth Muscle Cells | 1 x 10⁻⁷ M | Elevated cAMP content |

| LTD₄-induced Bronchoconstriction (in vivo) | - | Suppressed |

| Ovalbumin-induced Immediate Asthmatic Response | - | Suppressed |

| Ovalbumin-induced Late Asthmatic Response | - | Suppressed |

| Ovalbumin-induced Airway Hyperresponsiveness | - | Suppressed |

| Ovalbumin-induced Inflammatory Cell Accumulation in BALF | - | Suppressed |

Experimental Protocols

In Vitro PDE3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of NM-702 on recombinant human PDE3A and PDE3B.

Methodology:

-

Recombinant human PDE3A and PDE3B enzymes were used.

-

The assay was performed in a reaction mixture containing the respective PDE enzyme, the substrate (cAMP), and varying concentrations of NM-702 or cilostazol.

-

The reaction was initiated by the addition of the enzyme and incubated for a specific time at a controlled temperature.

-

The amount of remaining cAMP or the product of its hydrolysis (AMP) was quantified using a suitable method, such as a scintillation proximity assay or HPLC.

-

The percentage of inhibition for each drug concentration was calculated relative to a control without any inhibitor.

-

The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Rat Femoral Artery Ligation Model of Intermittent Claudication

Objective: To evaluate the in vivo efficacy of NM-702 in improving walking distance and hindlimb blood flow in a rat model of peripheral arterial disease.

Methodology:

-

Male Wistar rats were used for the study.

-

The femoral artery of one hindlimb was ligated to induce ischemia, mimicking peripheral arterial disease.

-

After a recovery period, the rats were subjected to treadmill exercise, and their walking distance until exhaustion was measured.

-

The plantar surface temperature of the ischemic hindlimb was measured as an indicator of blood flow.

-

The rats were then treated orally with NM-702 (2.5, 5, or 10 mg/kg) or cilostazol (300 mg/kg) twice a day (BID) for 13 days.

-

Walking distance and plantar surface temperature were measured at various time points during the treatment period.

-

The results were compared between the treatment groups and a vehicle-treated control group.

Visualizing the Mechanism and Workflow

Signaling Pathway of NM-702 in Vascular Smooth Muscle Cells

Caption: NM-702 inhibits PDE3, leading to increased cAMP, PKA activation, and ultimately vascular smooth muscle relaxation.

Experimental Workflow for the Rat Intermittent Claudication Model

Caption: Workflow for evaluating NM-702's efficacy in a rat model of intermittent claudication.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Parogrelil Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor

Introduction

Parogrelil (B145840) hydrochloride (formerly NT-702 or NM-702) is a pyridazinone derivative that acts as a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key preclinical data. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of parogrelil hydrochloride in cardiovascular and respiratory diseases.

Chemical Structure and Physicochemical Properties

Parogrelil hydrochloride is a synthetic compound with the chemical name 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride.[3][4] Its chemical structure is characterized by a substituted pyridazinone core.

Table 1: Chemical and Physical Properties of Parogrelil Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈BrClN₄O₂ · HCl | [5] |

| Molecular Weight | 486.19 g/mol | [5] |

| CAS Number | 139145-27-0 | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and methanol | |

| SMILES | c1cc(cnc1)CNc2c(c(=O)[nH]nc2OCCCc3ccc(cc3)Cl)Br.Cl | [5] |

| InChIKey | QWGUGDYWUADMGB-UHFFFAOYSA-N | [5] |

Mechanism of Action and Signaling Pathway

Parogrelil hydrochloride's primary pharmacological effect is the selective inhibition of phosphodiesterase 3 (PDE3). This enzyme is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in various cell types.[1][7] By inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1]

The downstream effects of PKA activation are tissue-specific and account for the therapeutic potential of parogrelil:

-

In Vascular Smooth Muscle Cells: PKA activation leads to vasodilation through the inhibition of myosin light chain kinase (MLCK) and the modulation of calcium channels. This results in smooth muscle relaxation and increased blood flow.[1]

-

In Platelets: Elevated cAMP levels inhibit platelet aggregation, contributing to its antithrombotic effects.

-

In Airway Smooth Muscle Cells: Increased cAMP causes bronchodilation by promoting muscle relaxation.[1]

-

In Inflammatory Cells: Parogrelil has been shown to suppress the release of pro-inflammatory mediators, suggesting an anti-inflammatory component to its action.[4]

The signaling pathway of parogrelil hydrochloride is depicted in the following diagram:

Caption: Signaling pathway of parogrelil hydrochloride.

Quantitative Pharmacological Data

The potency and selectivity of parogrelil hydrochloride have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 2: In Vitro Inhibitory Potency of Parogrelil Hydrochloride

| Parameter | Target/Assay | Value | Reference |

| IC₅₀ | Human recombinant PDE3A | 0.179 nM | [3] |

| IC₅₀ | Human recombinant PDE3B | 0.260 nM | [3] |

| IC₅₀ | Phenylephrine-induced rat aortic contraction | 24 nM | [3] |

| IC₅₀ | Human platelet aggregation (various agonists) | 11 - 67 nM | [3] |

| EC₅₀ | Inhibition of Leukotriene D₄-induced guinea pig tracheal strip contraction | 3.2 x 10⁻⁷ M | [4] |

| EC₅₀ | Inhibition of histamine-induced guinea pig tracheal strip contraction | 2.5 x 10⁻⁷ M | [4] |

Table 3: In Vivo Efficacy of Parogrelil Hydrochloride

| Animal Model | Endpoint | Dose | Result | Reference |

| Rat model of intermittent claudication | Improved walking distance | 5 and 10 mg/kg, twice daily for 13 days | Significant improvement | [3] |

| Rat model of intermittent claudication | Improved plantar surface temperature | ≥ 2.5 mg/kg, twice daily for 13 days | Significant improvement | [3] |

| Guinea pig model of asthma | Ovalbumin-induced immediate asthmatic response | Not specified | Suppression | [4] |

| Guinea pig model of asthma | Ovalbumin-induced late asthmatic response | Not specified | Suppression | [4] |

| Guinea pig model of asthma | Airway hyperresponsiveness | Not specified | Suppression | [4] |

| Guinea pig model of asthma | Accumulation of inflammatory cells in bronchoalveolar lavage fluid | Not specified | Suppression | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize parogrelil hydrochloride.

Determination of PDE3 Inhibitory Activity (IC₅₀)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of parogrelil against PDE3 enzymes.

-

Materials: Recombinant human PDE3A and PDE3B, [³H]-cAMP, scintillation fluid, test compound (parogrelil).

-

Procedure:

-

Prepare a reaction mixture containing the PDE3 enzyme, buffer, and varying concentrations of parogrelil.

-

Initiate the reaction by adding [³H]-cAMP.

-

Incubate the mixture to allow for enzymatic activity.

-

Terminate the reaction.

-

Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) using anion-exchange chromatography.

-

Quantify the amount of [³H]-AMP produced using a scintillation counter.

-

Calculate the percentage of inhibition at each parogrelil concentration and determine the IC₅₀ value.

-

Assessment of Vasodilatory Effect in Isolated Rat Aortic Rings

This protocol evaluates the ability of parogrelil to induce relaxation in pre-contracted arterial smooth muscle.

-

Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, parogrelil, organ bath system with isometric force transducers.

-

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into rings.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂/5% CO₂.

-

Induce a stable contraction with phenylephrine.

-

Add cumulative concentrations of parogrelil to the bath.

-

Record the relaxation response as a percentage of the phenylephrine-induced contraction.

-

Calculate the EC₅₀ value, representing the concentration of parogrelil that causes 50% relaxation.

-

The experimental workflow for in vivo evaluation is illustrated below:

Caption: Experimental workflow for in vivo evaluation of parogrelil.

Conclusion

Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant vasodilatory, antiplatelet, bronchodilatory, and anti-inflammatory properties. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of parogrelil as a potential therapeutic agent for cardiovascular and respiratory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

NM-702: A Selective Phosphodiesterase 3 (PDE3) Inhibitor for Peripheral Artery Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NM-702 (parogrelil hydrochloride) is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme pivotal in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). By elevating cAMP levels, NM-702 elicits both potent vasodilation and antiplatelet effects. Developed for the treatment of intermittent claudication, a hallmark symptom of peripheral artery disease (PAD), NM-702 has demonstrated significant efficacy in preclinical models and clinical trials, offering a promising therapeutic option for patients with compromised limb perfusion. This guide provides a comprehensive overview of the core pharmacology of NM-702, including its mechanism of action, preclinical data, and clinical findings, with a focus on the experimental methodologies employed in its evaluation.

Introduction

Intermittent claudication, characterized by pain and cramping in the lower extremities during exercise, is a primary manifestation of peripheral artery disease (PAD).[1] The underlying pathophysiology involves atherosclerotic narrowing of the arteries, leading to insufficient blood flow to meet the metabolic demands of active muscles. Therapeutic strategies aim to improve blood flow and inhibit thrombosis.

Phosphodiesterase 3 (PDE3) inhibitors represent a key therapeutic class for PAD. PDE3 metabolizes cyclic adenosine monophosphate (cAMP), a second messenger that mediates vasodilation and inhibits platelet aggregation.[2] By inhibiting PDE3, intracellular cAMP levels rise, leading to smooth muscle relaxation and reduced platelet activity. NM-702 is a novel, potent, and selective PDE3 inhibitor developed to address the therapeutic needs of patients with intermittent claudication.[3]

Mechanism of Action

NM-702 exerts its pharmacological effects by selectively inhibiting the PDE3 enzyme. This inhibition leads to an accumulation of intracellular cAMP in vascular smooth muscle cells and platelets.[2]

In vascular smooth muscle cells , elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.

In platelets , increased cAMP levels also activate PKA, which phosphorylates several proteins that ultimately inhibit platelet activation and aggregation, reducing the risk of thrombus formation.

Preclinical Pharmacology

In Vitro Efficacy and Selectivity

NM-702 has demonstrated high potency and selectivity for PDE3 in enzymatic assays.

Table 1: In Vitro Inhibitory Activity of NM-702 and Cilostazol (B1669032)

| Compound | Target | IC50 (nM) |

| NM-702 | PDE3A | 0.179[3] |

| PDE3B | 0.260[3] | |

| Cilostazol | PDE3A | 231[3] |

| PDE3B | 237[3] |

IC50: Half-maximal inhibitory concentration

As shown in Table 1, NM-702 is significantly more potent than cilostazol, another PDE3 inhibitor, in inhibiting both PDE3A and PDE3B isoforms.[3]

In Vitro Functional Assays

The functional consequences of PDE3 inhibition by NM-702 were evaluated in isolated tissue and cell-based assays.

Table 2: Functional In Vitro Activity of NM-702 and Cilostazol

| Assay | Agonist | NM-702 IC50 | Cilostazol IC50 |

| Human Platelet Aggregation | Various | 11 - 67 nM[3] | 4.1 - 17 µM[3] |

| Rat Aortic Contraction | Phenylephrine | 24 nM[3] | 1.0 µM[3] |

NM-702 demonstrated potent inhibition of human platelet aggregation induced by various agonists and phenylephrine-induced rat aortic contraction, with significantly lower IC50 values compared to cilostazol.[3]

In Vivo Models

The efficacy of NM-702 was assessed in a rat model of intermittent claudication.

Table 3: In Vivo Efficacy of NM-702 in a Rat Model of Intermittent Claudication

| Treatment | Dose (mg/kg, BID) | Effect on Walking Distance | Effect on Plantar Surface Temperature |

| NM-702 | 2.5 | - | Improved[3] |

| 5 | Improved[3] | Improved[3] | |

| 10 | Significantly Improved[3] | Improved[3] | |

| Cilostazol | 300 | Improved | Improved (significant on day 8)[3] |

BID: twice daily

In a rat femoral artery ligation model, repeated oral administration of NM-702 for 13 days significantly improved walking distance and hindlimb plantar surface temperature, indicating enhanced limb perfusion.[3]

Clinical Development

A phase 2, randomized, double-blind, placebo-controlled clinical trial (NCT00102050) was conducted to evaluate the efficacy and safety of NM-702 in patients with intermittent claudication.[4][5]

Table 4: Summary of Clinical Trial NCT00102050

| Parameter | Details |

| Study Design | Randomized, multi-center, placebo-controlled, double-blind |

| Patient Population | Patients with intermittent claudication |

| Treatment Arms | Placebo (n=130), 4 mg NM-702 BID (n=126), 8 mg NM-702 BID (n=130)[1] |

| Treatment Duration | 24 weeks[1] |

| Primary Endpoint | Change in Peak Walking Time (PWT)[4][5] |

Results: After 24 weeks of treatment, the 8 mg NM-702 dose was associated with a statistically significant increase in peak walking time compared to placebo (p=0.004).[1] Improvements were also observed in claudication onset time and quality of life measures.[1] NM-702 was generally well-tolerated, with adverse events typical of vasodilators being the most common.[1]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted with NM-702 are proprietary. However, the following sections describe the general methodologies for the key assays used in its evaluation.

PDE3 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE3.

-

Enzyme and Substrate Preparation: Recombinant human PDE3A or PDE3B enzyme is prepared in an appropriate assay buffer. The substrate, cAMP, is also prepared in the same buffer.

-

Compound Incubation: The test compound (NM-702) at various concentrations is pre-incubated with the PDE3 enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cAMP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Detection: The amount of remaining cAMP or the product, 5'-AMP, is quantified using a suitable detection method, such as a luminescence-based assay.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.

-

Compound Incubation: PRP is incubated with the test compound (NM-702) or vehicle at 37°C.

-

Aggregation Induction: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The extent of aggregation is quantified, and the inhibitory effect of the compound is determined.

Rat Aortic Contraction Assay

This ex vivo assay assesses the vasodilatory properties of a compound on isolated arterial tissue.

-

Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated.

-

Contraction Induction: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (NM-702) are added to the bath.

-

Measurement: The relaxation of the aortic rings is measured as a decrease in isometric tension.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension, and the IC50 value for vasodilation is determined.

Rat Model of Intermittent Claudication

This in vivo model mimics the condition of intermittent claudication to evaluate the efficacy of potential therapeutics.

-

Surgical Procedure: The femoral artery in one hindlimb of a rat is ligated to induce ischemia.

-

Treatment: After a recovery period, the rats are treated with the test compound (NM-702) or vehicle over a specified duration.

-

Exercise Testing: The walking distance or time of the rats is measured on a treadmill at a set speed and incline. The point at which the rat is unable to continue walking due to claudication is recorded.

-

Blood Flow Measurement: Techniques such as laser Doppler flowmetry can be used to measure blood flow in the ischemic limb, often assessed by changes in plantar surface temperature.

-

Data Analysis: The walking performance and blood flow parameters are compared between the treated and control groups.

Conclusion

NM-702 is a highly potent and selective PDE3 inhibitor that has demonstrated significant promise for the treatment of intermittent claudication associated with peripheral artery disease. Its dual mechanism of action, combining vasodilation and antiplatelet effects, addresses key pathophysiological aspects of the disease. Preclinical studies have robustly shown its superiority over existing therapies like cilostazol in terms of potency. Furthermore, clinical trial data has confirmed its efficacy in improving exercise performance in patients. The comprehensive data presented in this guide underscore the potential of NM-702 as a valuable therapeutic agent for this debilitating condition. Further research and clinical development are warranted to fully elucidate its long-term safety and efficacy profile.

References

- 1. The novel phosphodiesterase inhibitor NM-702 improves claudication-limited exercise performance in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Efficacy and Safety of NM-702 Tablets for the Treatment of Intermittent Claudication | Clinical Research Trial Listing [centerwatch.com]

Parogrelil Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parogrelil (B145840) hydrochloride (formerly NT-702) is a potent and highly selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential in cardiovascular and respiratory diseases, primarily intermittent claudication and asthma.[1][2] Its mechanism of action, centered on the prevention of cyclic adenosine (B11128) monophosphate (cAMP) degradation, leads to a cascade of downstream effects resulting in vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical and clinical data, and key experimental protocols related to parogrelil hydrochloride.

Discovery and Synthesis

While specific details regarding the initial discovery and lead optimization process of parogrelil are not extensively published in publicly available literature, it is known to be a pyridazinone derivative developed by Nissan Chemical Corp.[3][4] The synthesis of parogrelil hydrochloride is a multi-step process, a proposed convergent pathway for which is outlined below.

Synthesis of Parogrelil Free Base

The synthesis of the parogrelil free base involves a three-step process starting from 6-chloropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of Parogrelil Free Base

Step 1: Synthesis of 4-bromo-6-chloropyridazin-3(2H)-one (Intermediate 1)

-

To a stirred solution of 6-chloropyridazin-3(2H)-one (1 eq.) in acetic acid, add sodium acetate (B1210297) (1.5 eq.).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq.) in acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and a small amount of cold ethanol (B145695).

-

Dry the product under vacuum to yield 4-bromo-6-chloropyridazin-3(2H)-one.

Step 2: Williamson Ether Synthesis to form 4-bromo-6-[3-(4-chlorophenyl)propoxy]pyridazin-3(2H)-one (Intermediate 2)

-

To a solution of 3-(4-chlorophenyl)propan-1-ol (B1580537) (1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of 4-bromo-6-chloropyridazin-3(2H)-one (1 eq.) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction and cautiously quench with methanol (B129727) followed by water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Parogrelil Free Base

-

In a sealed vessel, dissolve Intermediate 2 (1 eq.) and 3-(pyridin-3-yl)methanamine (1.5 eq.) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base like triethylamine (B128534) (2.0 eq.).

-

Heat the mixture to 120-140 °C and stir for 24-48 hours, monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Formation of Parogrelil Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.

Experimental Protocol: Formation of Parogrelil Hydrochloride

-

Dissolve the purified parogrelil free base in a minimal amount of anhydrous ethanol or isopropanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until the pH becomes acidic (pH 1-2).

-

Stir the mixture for 30 minutes at room temperature to allow for complete precipitation.

-

Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield parogrelil hydrochloride.

Mechanism of Action

Parogrelil is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, parogrelil increases the intracellular levels of cAMP in various cells, including vascular smooth muscle cells, platelets, and airway smooth muscle cells.[1][2] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a cascade of physiological effects.

Preclinical Pharmacology

Parogrelil has demonstrated potent and selective inhibitory activity against PDE3 in in vitro studies and significant efficacy in animal models of intermittent claudication and asthma.

In Vitro Activity

Parogrelil is a highly potent inhibitor of both PDE3A and PDE3B isoforms, exhibiting significantly greater potency than the established PDE3 inhibitor, cilostazol.[1]

| Parameter | Parogrelil (NT-702) | Cilostazol | Reference |

| PDE3A IC50 (nM) | 0.179 | 231 | [1] |

| PDE3B IC50 (nM) | 0.260 | 237 | [1] |

| Human Platelet Aggregation IC50 (nM) | 11 - 67 (agonist dependent) | 4100 - 17000 | [1] |

| Rat Aortic Contraction IC50 (nM) | 24 | 1000 | [1] |

| Guinea Pig Tracheal Contraction EC50 (nM) | 320 (LTD4-induced) | - | [2] |

| Guinea Pig Tracheal Contraction EC50 (nM) | 250 (Histamine-induced) | - | [2] |

In Vivo Efficacy

In a rat model of intermittent claudication induced by femoral artery ligation, repeated oral administration of parogrelil significantly improved walking distance and hindlimb plantar surface temperature.[1]

| Treatment | Dose (mg/kg, BID) | Improvement in Walking Distance | Improvement in Plantar Surface Temperature | Reference |

| Parogrelil | 2.5 | Not significant | Significant | [1] |

| Parogrelil | 5 | Significant | Significant | [1] |

| Parogrelil | 10 | Significant | Significant | [1] |

| Cilostazol | 300 | Significant (Day 8 only) | Significant | [1] |

Experimental Protocol: Rat Model of Intermittent Claudication

-

Animal Model: Male Wistar rats are used.

-

Induction of Claudication: The femoral artery is ligated to induce peripheral arterial disease.

-

Treatment: Parogrelil or vehicle is administered orally twice a day for a specified period (e.g., 13 days).

-

Assessment of Walking Distance: Rats are subjected to treadmill exercise, and the total walking distance until exhaustion is measured.

-

Assessment of Hindlimb Temperature: The plantar surface temperature of the hindlimb is measured using an infrared thermometer.

In an ovalbumin-induced asthma model in guinea pigs, parogrelil demonstrated both bronchodilatory and anti-inflammatory effects, suppressing both the immediate and late asthmatic responses.[2]

Experimental Protocol: Ovalbumin-Induced Asthma Model in Guinea Pigs

-

Animal Model: Male Hartley guinea pigs are used.

-

Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA).

-

Challenge: Sensitized animals are challenged with aerosolized OVA to induce an asthmatic response.

-

Treatment: Parogrelil or vehicle is administered prior to the OVA challenge.

-

Assessment of Bronchoconstriction: Changes in pulmonary resistance and dynamic compliance are measured using a whole-body plethysmograph to assess the immediate (IAR) and late (LAR) asthmatic responses.

-

Assessment of Airway Hyperresponsiveness: The bronchoconstrictor response to inhaled acetylcholine (B1216132) or histamine (B1213489) is measured 24 hours after the OVA challenge.

-

Bronchoalveolar Lavage (BAL): At the end of the study, BAL is performed to collect fluid for total and differential inflammatory cell counts.

Clinical Development

Parogrelil hydrochloride has been evaluated in Phase 2 clinical trials for both intermittent claudication and adult bronchial asthma.

Intermittent Claudication

A Phase 2, double-blind, randomized, placebo-controlled study (NCT00102050) was conducted to evaluate the safety and efficacy of parogrelil in subjects with intermittent claudication.[5][6] The study aimed to assess the improvement in peak walking time after 24 weeks of treatment with 4 mg or 8 mg of parogrelil administered twice daily.[5] While the trial is listed as completed, detailed results have not been made publicly available.[6]

Asthma

Conclusion

Parogrelil hydrochloride is a potent and selective PDE3 inhibitor with a well-defined mechanism of action that translates to promising preclinical efficacy in models of intermittent claudication and asthma. Its ability to increase intracellular cAMP provides a strong rationale for its vasodilatory, antiplatelet, and anti-inflammatory effects. While clinical development has been undertaken for both indications, the public availability of detailed clinical trial results remains limited. Further investigation and dissemination of clinical data are necessary to fully elucidate the therapeutic potential of parogrelil hydrochloride in these and potentially other conditions.

References

- 1. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase inhibitor, improves reduced walking distance and lowered hindlimb plantar surface temperature in a rat experimental intermittent claudication model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NT-702 (parogrelil hydrochloride, NM-702), a novel and potent phosphodiesterase 3 inhibitor, suppress the asthmatic response in guinea pigs, with both bronchodilating and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parogrelil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Drug Discovery → Lead Optimization | Developing Medicines [drugdevelopment.web.unc.edu]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. meddatax.com [meddatax.com]

- 7. benchchem.com [benchchem.com]

NM-702: A Comprehensive Analysis of its Selectivity for PDE3A Over PDE3B Isoforms

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibitory activity of NM-702 (parogrelil hydrochloride) on phosphodiesterase 3A (PDE3A) versus phosphodiesterase 3B (PDE3B) isoforms. The document is intended for researchers, scientists, and drug development professionals engaged in the study of PDE3 inhibitors and their therapeutic applications.

Executive Summary

NM-702 is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The differential inhibition of PDE3A and PDE3B isoforms can lead to varied physiological effects, making selectivity a critical parameter in drug development. This guide summarizes the quantitative data on NM-702's selectivity, details the experimental methodologies for its determination, and illustrates the relevant signaling pathways.

Quantitative Analysis of NM-702 Selectivity

NM-702 demonstrates high-affinity binding and potent inhibition of both PDE3A and PDE3B isoforms. However, it exhibits a modest but clear selectivity for the PDE3A isoform. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. A comparative analysis with the established PDE3 inhibitor, cilostazol (B1669032), is also presented.

Table 1: Inhibitory Activity (IC50) of NM-702 and Cilostazol against PDE3A and PDE3B

| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | Selectivity (PDE3B/PDE3A) |

| NM-702 | 0.179[1] | 0.260[1] | 1.45 |

| Cilostazol | 231[1] | 237[1] | 1.03 |

The data clearly indicates that NM-702 is significantly more potent than cilostazol in inhibiting both PDE3 isoforms.[1] The selectivity ratio for NM-702 suggests a slight preference for PDE3A over PDE3B.

Experimental Protocols

The determination of IC50 values for PDE3A and PDE3B inhibition is performed using an in vitro enzymatic assay. The following protocol is a representative method for such an analysis.

Objective

To determine the 50% inhibitory concentration (IC50) of NM-702 on the enzymatic activity of recombinant human PDE3A and PDE3B.

Materials and Reagents

-

Recombinant human PDE3A and PDE3B enzymes

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, and DTT)

-

NM-702 (test inhibitor)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation cocktail

-

Microplates

-

Scintillation counter

Assay Procedure

-

Enzyme Preparation: Recombinant human PDE3A and PDE3B are diluted to the desired concentration in the assay buffer.

-

Inhibitor Preparation: A serial dilution of NM-702 is prepared in the assay buffer.

-

Reaction Mixture Preparation: The reaction is set up in microplates, with each well containing the assay buffer, the respective PDE enzyme (PDE3A or PDE3B), and a specific concentration of NM-702 or vehicle control.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, [³H]-cAMP.

-

Incubation: The reaction mixture is incubated for a specific duration (e.g., 20-30 minutes) at a controlled temperature to allow for the hydrolysis of [³H]-cAMP to [³H]-AMP.

-

Reaction Termination: The reaction is terminated, often by heat inactivation (e.g., boiling for 1-2 minutes).

-

Product Conversion: Snake venom nucleotidase is added to the mixture and incubated to convert the [³H]-AMP to [³H]-adenosine.

-

Separation of Product and Substrate: The reaction mixture is passed through an anion-exchange resin. The unreacted, negatively charged [³H]-cAMP binds to the resin, while the neutral [³H]-adenosine product is eluted.

-

Quantification: The eluted [³H]-adenosine is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each NM-702 concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for PDE3 IC50 Determination.

Signaling Pathways

PDE3A and PDE3B are key regulators of cAMP signaling in different cellular contexts. Their inhibition by NM-702 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and initiates a cascade of downstream signaling events.

PDE3A Signaling in Platelets and Vascular Smooth Muscle

In platelets and vascular smooth muscle cells, PDE3A is the predominant isoform. Inhibition of PDE3A by NM-702 increases cAMP levels, leading to PKA activation. PKA then phosphorylates various downstream targets, resulting in the inhibition of platelet aggregation and relaxation of vascular smooth muscle, contributing to the antithrombotic and vasodilatory effects of the drug.

References

Parogrelil Hydrochloride: A Deep Dive into its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of parogrelil (B145840) hydrochloride (formerly NT-702), a potent and selective phosphodiesterase 3 (PDE3) inhibitor. The information presented herein is curated for an audience deeply involved in pharmacological research and drug development, offering detailed insights into its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: Selective PDE3 Inhibition

Parogrelil hydrochloride's primary pharmacological effect is the potent and selective inhibition of phosphodiesterase 3 (PDE3).[1] This enzyme is crucial in the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE3, parogrelil prevents the breakdown of cAMP, leading to its intracellular accumulation.[1][2] This increase in cAMP levels is the cornerstone of parogrelil's therapeutic effects, which include vasodilation and the inhibition of platelet aggregation.[2][3] The compound has demonstrated high selectivity for PDE3A and PDE3B isoforms over other PDE families (PDE1, 2, 4, 5, and 6).

Recent research has also suggested that parogrelil can activate the integrated stress response (ISR) through the OMA1-DELE1-HRI signaling axis, which may contribute to its effects on mitochondrial morphology and function.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the in vitro efficacy of parogrelil hydrochloride.

Table 1: In Vitro PDE3 Inhibition

| Enzyme | IC50 (nM) |

| PDE3A | 0.179 |

| PDE3B | 0.260 |

| Data sourced from studies on recombinant human phosphodiesterases. |

Table 2: In Vitro Inhibition of Human Platelet Aggregation

| Agonist | IC50 (nM) |

| ADP | 11 - 67 |

| Collagen | 11 - 67 |

| Thrombin | 11 - 67 |

| Concentration range reflects data from multiple studies. |

Table 3: In Vitro Vasodilation

| Assay | IC50 (nM) |

| Phenylephrine-induced rat aortic contraction | 24 |

| This demonstrates the vasodilatory properties of parogrelil. |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of parogrelil hydrochloride's pharmacodynamics.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of parogrelil hydrochloride against PDE3A and PDE3B isoforms.

Materials:

-

Recombinant human PDE3A and PDE3B enzymes

-

Parogrelil hydrochloride

-

cAMP (substrate)

-

Assay buffer

-

Detection reagents (specific to the chosen assay format, e.g., fluorescence polarization, luminescence)

-

Microplates

Procedure:

-

Compound Dilution: Prepare a serial dilution of parogrelil hydrochloride in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant PDE3 enzymes to the desired concentration in the assay buffer.

-

Incubation: Add the diluted parogrelil hydrochloride and PDE3 enzyme to the wells of a microplate. Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding cAMP to the wells.

-

Reaction Termination: Stop the reaction after a defined incubation period.

-

Detection: Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of parogrelil hydrochloride relative to a vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

In Vitro Platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of parogrelil hydrochloride on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Parogrelil hydrochloride

-

Aggregometer

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to separate the PRP.

-

Incubation: Pre-incubate the PRP with various concentrations of parogrelil hydrochloride or a vehicle control at 37°C.

-

Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation.

-

Data Recording: Monitor the change in light transmittance through the sample over time, which corresponds to the degree of platelet aggregation.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of parogrelil hydrochloride compared to the control. Determine the IC50 value.

Rat Model of Intermittent Claudication

Objective: To assess the in vivo efficacy of parogrelil hydrochloride in improving walking distance and peripheral blood flow in a model of peripheral arterial disease.

Animal Model: Male rats (strain to be specified, e.g., Sprague-Dawley).

Procedure:

-

Surgical Procedure (Femoral Artery Ligation):

-

Anesthetize the rats.

-

Make a skin incision in the inguinal region to expose the femoral artery.

-

Ligate the femoral artery distal to the inguinal ligament using a silk suture. This procedure mimics peripheral arterial disease and induces intermittent claudication.

-

Close the incision and allow the animals to recover.

-

-

Drug Administration: Administer parogrelil hydrochloride or a vehicle control orally at various doses for a specified duration (e.g., 13 days).

-

Assessment of Walking Distance:

-

Acclimatize the rats to a treadmill.

-

Conduct a forced walking test on the treadmill at a set speed and incline.

-

Measure the total walking distance until the rat is unable to continue.

-

-

Assessment of Plantar Surface Temperature:

-

Measure the temperature of the plantar surface of the hind limbs using an infrared thermometer. A lower temperature indicates reduced blood flow.

-

-

Ex Vivo Platelet Aggregation:

-

Collect blood samples from the rats after the treatment period.

-

Prepare PRP and conduct platelet aggregation assays as described in the in vitro protocol to assess the ex vivo effects of the drug.

-

-

Data Analysis: Compare the walking distance, plantar surface temperature, and ex vivo platelet aggregation between the parogrelil-treated groups and the control group.

Clinical Development and Discontinuation

Parogrelil hydrochloride reached Phase II clinical trials for the treatment of intermittent claudication caused by atherosclerosis obliterans and for asthma. However, the development for these indications was discontinued (B1498344) following a comprehensive review of the clinical trial results.

References

Foundational Research on Parogrelil Hydrochloride's Antiplatelet Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parogrelil (B145840) hydrochloride is a potent and highly selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme critical to the regulation of platelet activation. Through the inhibition of PDE3, parogrelil elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn modulates downstream signaling pathways to block platelet aggregation.[1] This technical guide provides a comprehensive overview of the foundational research on parogrelil's antiplatelet activity, including its mechanism of action, quantitative efficacy data from in vitro and ex vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Selective PDE3 Inhibition

Parogrelil's primary antiplatelet effect stems from its selective inhibition of phosphodiesterase 3 (PDE3).[1] PDE3 is a key enzyme within platelets responsible for the hydrolysis of cAMP to adenosine monophosphate (AMP). By inhibiting PDE3, parogrelil leads to an accumulation of intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of platelet aggregation and granule release.[2] This mechanism provides a targeted approach to antiplatelet therapy.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of parogrelil hydrochloride in inhibiting PDE3 and platelet aggregation, with comparisons to the reference compound, cilostazol.

Table 1: In Vitro PDE3 Inhibition [3]

| Compound | PDE3A IC₅₀ (nM) | PDE3B IC₅₀ (nM) |

| Parogrelil HCl | 0.179 | 0.260 |

| Cilostazol | 231 | 237 |

Table 2: In Vitro Inhibition of Human Platelet Aggregation [3]

| Agonist | Parogrelil HCl IC₅₀ (nM) | Cilostazol IC₅₀ (µM) |

| Various Agonists | 11 - 67 | 4.1 - 17 |

Table 3: Ex Vivo Inhibition of Rat Platelet Aggregation (Single Oral Dose) [3]

| Compound | Effective Dose |

| Parogrelil HCl | ≥ 3 mg/kg |

| Cilostazol | 300 mg/kg |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of parogrelil's antiplatelet action and the workflows for key experimental protocols.

References

Exploratory Studies of NM-702 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NM-702, also known as parogrelil (B145840) hydrochloride, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor that has been investigated for its therapeutic potential in cardiovascular diseases. This technical guide provides an in-depth overview of the core exploratory studies of NM-702, with a primary focus on its development for intermittent claudication, a common manifestation of peripheral arterial disease. The document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying signaling pathways. While the bulk of available research centers on peripheral arterial disease, the mechanisms of action, including vasodilation and antiplatelet effects, suggest a broader potential in cardiovascular medicine that warrants further investigation.

Introduction

NM-702 is a novel pyridazinone derivative that acts as a potent inhibitor of phosphodiesterase 3 (PDE3).[1] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), NM-702 modulates key cellular processes involved in cardiovascular function, including vascular smooth muscle relaxation and platelet aggregation.[2] These mechanisms are foundational to its therapeutic effects in conditions characterized by impaired blood flow and thrombosis. This guide will synthesize the available preclinical and clinical data to provide a comprehensive technical resource on the exploratory studies of NM-702 in cardiovascular disease.

Preclinical Pharmacology

Preclinical studies have been instrumental in characterizing the pharmacological profile of NM-702 and establishing its potential as a therapeutic agent for cardiovascular disorders. These investigations have primarily focused on its superior potency compared to existing PDE3 inhibitors, such as cilostazol (B1669032), and its significant vasodilatory and antiplatelet activities.

In Vitro Efficacy

In vitro studies have demonstrated the high potency and selectivity of NM-702 for PDE3. These experiments have been crucial in establishing the initial pharmacological fingerprint of the compound.

Table 1: In Vitro Inhibition of Phosphodiesterase 3 (PDE3)

| Compound | PDE3A (IC50, nM) | PDE3B (IC50, nM) |

| NM-702 | 0.179 | 0.260 |

| Cilostazol | 231 | 237 |

| Data sourced from Ishiwata et al., 2007.[1] |

The data clearly indicates that NM-702 is significantly more potent than cilostazol in inhibiting both isoforms of PDE3.

Table 2: In Vitro Inhibition of Platelet Aggregation and Aortic Contraction

| Assay | Agonist | NM-702 (IC50) | Cilostazol (IC50) |

| Human Platelet Aggregation | Various | 11 - 67 nM | 4.1 - 17 µM |

| Rat Aortic Contraction | Phenylephrine | 24 nM | 1.0 µM |

| Data sourced from Ishiwata et al., 2007.[1] |

These findings highlight the potent antiplatelet and vasodilatory effects of NM-702 in vitro.

Ex Vivo and In Vivo Efficacy in Animal Models

The efficacy of NM-702 has been further evaluated in animal models, primarily focusing on its antiplatelet effects and its therapeutic potential in a model of intermittent claudication.

Table 3: Ex Vivo and In Vivo Effects of NM-702 in Rats

| Study Type | Model | NM-702 Dosage | Key Findings |

| Ex Vivo | Rat Platelet Aggregation | ≥ 3 mg/kg (single oral dose) | Significant inhibition of platelet aggregation. |

| In Vivo | Rat Femoral Artery Ligation (Intermittent Claudication Model) | 5 and 10 mg/kg (twice daily for 13 days) | Significant improvement in reduced walking distance. |

| In Vivo | Rat Femoral Artery Ligation (Intermittent Claudication Model) | ≥ 2.5 mg/kg (twice daily for 13 days) | Improvement in lowered plantar surface temperature. |

| Data sourced from Ishiwata et al., 2007.[1] |

These preclinical data provided a strong rationale for advancing NM-702 into clinical development for intermittent claudication.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of NM-702 is the inhibition of PDE3. This enzyme is responsible for the hydrolysis of cAMP and cGMP, two critical second messengers in cardiovascular cells. By inhibiting PDE3, NM-702 leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades that promote vasodilation and inhibit platelet aggregation.

Signaling Pathway in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the elevation of cAMP and cGMP by NM-702 leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several target proteins that ultimately result in a decrease in intracellular calcium levels and relaxation of the smooth muscle, leading to vasodilation.

Signaling Pathway in Platelets

In platelets, increased levels of cAMP activate PKA, which then phosphorylates a number of proteins that inhibit platelet activation and aggregation. This includes the inhibition of calcium mobilization and the prevention of the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors that are necessary for fibrinogen binding and platelet aggregation.

Clinical Development

The clinical development of NM-702 has primarily focused on its efficacy and safety in patients with intermittent claudication.

Phase II Clinical Trial in Intermittent Claudication

A randomized, multicenter, placebo-controlled, double-blind trial was conducted to assess the efficacy and safety of NM-702 in patients with intermittent claudication.

Table 4: Phase II Clinical Trial of NM-702 in Intermittent Claudication

| Parameter | Placebo (n=130) | NM-702 4 mg BID (n=126) | NM-702 8 mg BID (n=130) |

| Primary Endpoint: | |||

| Change in Peak Walking Time (PWT) at 24 weeks | +17.1% | +22.1% | +28.1% (p=0.004 vs. placebo) |

| Secondary Endpoints: | |||

| Change in Claudication Onset Time (COT) | - | - | Statistically significant improvement vs. placebo |

| SF-36 Physical Component Score | - | - | Improved vs. placebo |

| SF-36 Physical Functioning Score | - | - | Improved vs. placebo |

| Walking Impairment Questionnaire (WIQ) - Walking Distance | - | - | Improved vs. placebo |

| Walking Impairment Questionnaire (WIQ) - Stair Climbing | - | - | Improved vs. placebo |

| Data sourced from a Phase II clinical trial. |

The results of this study demonstrated that NM-702 at a dose of 8 mg twice daily was effective in improving exercise performance and quality of life in patients with intermittent claudication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the key preclinical studies of NM-702.

In Vitro Platelet Aggregation Assay

This assay is used to determine the effect of a compound on platelet aggregation in response to various agonists.

-

Blood Collection and Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

-

The PRP is carefully collected.

-

-

Platelet Aggregation Measurement:

-

PRP is incubated with various concentrations of NM-702 or vehicle control.

-

A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

Platelet aggregation is measured using a light transmission aggregometer, which detects changes in light transmittance as platelets aggregate.

-

The IC50 value is calculated as the concentration of NM-702 that inhibits platelet aggregation by 50%.

-

Phenylephrine-Induced Aortic Contraction Assay

This assay assesses the vasodilatory properties of a compound on isolated arterial rings.

-

Aortic Ring Preparation:

-

The thoracic aorta is excised from a rat and placed in a Krebs-Henseleit solution.

-

The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.

-

-

Isometric Tension Measurement:

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

The rings are allowed to equilibrate under a resting tension.

-

The rings are pre-contracted with phenylephrine, an α1-adrenergic agonist.

-

Cumulative concentrations of NM-702 are added to the bath to generate a concentration-response curve.

-

The relaxation of the aortic rings is measured as a percentage of the phenylephrine-induced contraction.

-

The IC50 value is determined as the concentration of NM-702 that causes 50% relaxation.

-

Rat Femoral Artery Ligation Model of Intermittent Claudication

This in vivo model is used to evaluate the efficacy of drugs for intermittent claudication by mimicking the condition of peripheral arterial disease.

-

Surgical Procedure:

-

Rats are anesthetized.

-

The femoral artery in one hindlimb is surgically exposed and ligated.

-

The contralateral limb serves as a control.

-

-

Functional Assessment:

-

At various time points post-ligation, the rats are subjected to treadmill exercise.

-

Walking distance or time until the onset of claudication is measured.

-

-

Blood Flow Measurement:

-

Hindlimb blood flow can be assessed using techniques such as laser Doppler perfusion imaging.

-

Plantar surface temperature of the paw can also be measured as an indicator of blood flow.

-

-

Drug Administration:

-

NM-702 or vehicle is administered orally to the rats for a specified duration.

-

The effects of the drug on walking performance and blood flow are compared to the vehicle-treated group.

-

Exploratory Potential in Broader Cardiovascular Diseases

While the primary focus of NM-702 development has been on intermittent claudication, its mechanism of action as a potent PDE3 inhibitor suggests potential therapeutic applications in other cardiovascular diseases.

-

Heart Failure: PDE3 inhibitors have been used in the acute management of heart failure due to their inotropic and vasodilatory effects. However, long-term use has been associated with increased mortality. Further research would be needed to determine if the specific pharmacological profile of NM-702 could offer a better safety and efficacy profile in certain heart failure populations.

-

Thrombotic Disorders: The potent antiplatelet effects of NM-702 suggest its potential as an antithrombotic agent in conditions such as coronary artery disease and for the prevention of secondary ischemic events.

-

Pulmonary Hypertension: PDE inhibitors are a cornerstone of therapy for pulmonary hypertension. The vasodilatory effects of NM-702 could be beneficial in this condition, although specific studies are lacking.

It is important to note that, to date, there is a lack of publicly available preclinical or clinical data on the use of NM-702 in these other cardiovascular conditions. Future exploratory studies would be necessary to validate these potential applications.

Conclusion

NM-702 is a potent and selective PDE3 inhibitor with significant vasodilatory and antiplatelet effects. Exploratory studies have primarily focused on its efficacy in intermittent claudication, where it has demonstrated improvements in exercise performance and quality of life in a Phase II clinical trial. The preclinical data provides a solid foundation for its mechanism of action. While its therapeutic potential may extend to other cardiovascular diseases, further research is required to explore these possibilities. This technical guide provides a comprehensive summary of the core available data on NM-702, serving as a valuable resource for the scientific and drug development community.

References

Application Notes and Protocols for NM-702 In Vitro Platelet Aggregation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

NM-702, also known as parogrelil (B145840) hydrochloride, is a potent antiplatelet agent currently under investigation for its therapeutic potential in thrombotic diseases.[1][2] Its mechanism of action involves the dual inhibition of phosphodiesterase type III (PDE3) and thromboxane (B8750289) A2 (TXA2) synthase.[1][2] This document provides a detailed protocol for the in vitro assessment of NM-702's inhibitory effect on platelet aggregation using light transmission aggregometry (LTA).

Mechanism of Action

NM-702 exerts its antiplatelet effect through two primary pathways:

-

Phosphodiesterase III (PDE3) Inhibition: PDE3 is an enzyme within platelets that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, NM-702 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that inhibit platelet activation and aggregation. This includes the sequestration of intracellular calcium, a key signaling molecule for platelet activation.

-

Thromboxane A2 (TXA2) Synthase Inhibition: Thromboxane A2 is a potent platelet agonist synthesized from arachidonic acid. NM-702 inhibits the activity of TXA2 synthase, the enzyme responsible for the final step in TXA2 production. By blocking TXA2 synthesis, NM-702 reduces a critical amplification loop in platelet activation and aggregation.

The following diagram illustrates the signaling pathway of NM-702's antiplatelet action:

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of NM-702 on platelet aggregation induced by common agonists using Light Transmission Aggregometry (LTA).

1. Materials and Reagents

-

Equipment:

-

Light Transmission Aggregometer

-

Calibrated Centrifuge

-

Spectrophotometer (optional, for platelet count normalization)

-

Incubator/Water Bath (37°C)

-

Calibrated Pipettes

-

Plastic or siliconized glass tubes

-

-

Reagents:

-

NM-702 (parogrelil hydrochloride)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

3.2% Sodium Citrate (B86180) anticoagulant

-

Platelet Agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

-

Saline (0.9% NaCl)

-

Tyrode's Buffer (optional, for platelet washing)

-

2. Experimental Workflow

The following diagram outlines the workflow for the in vitro platelet aggregation assay:

3. Detailed Methodology

3.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Use a 19-gauge needle to minimize platelet activation during venipuncture.

-

Gently mix the blood with 3.2% sodium citrate in a 9:1 blood-to-anticoagulant ratio.

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the centrifuge brake off.

-

Carefully collect the supernatant, which is the PRP, and transfer it to a new plastic tube.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes at room temperature.

-

Collect the supernatant, which is the PPP.

-

Keep the PRP and PPP at room temperature and use within 3 hours of blood collection.

3.2. Preparation of NM-702 and Agonist Solutions

-

Prepare a stock solution of NM-702 in DMSO.

-

Prepare serial dilutions of NM-702 in saline or an appropriate buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be less than 0.5% to avoid affecting platelet function.

-

Prepare working solutions of ADP and collagen in saline. The final concentrations should be optimized to induce submaximal aggregation (typically 5-10 µM for ADP and 2-5 µg/mL for collagen).

3.3. Platelet Aggregation Assay Procedure

-

Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow the PRP to equilibrate for at least 5 minutes.

-

Set the baseline for 0% aggregation using PRP and 100% aggregation using PPP.

-

Add a small volume of the NM-702 dilution or vehicle (control) to the PRP and incubate for a predetermined time (e.g., 5 minutes) with stirring.

-

Add the platelet agonist (ADP or collagen) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

4. Data Presentation and Analysis

The primary endpoint is the maximum percentage of platelet aggregation. The inhibitory effect of NM-702 is calculated as the percentage inhibition of aggregation compared to the vehicle control.

Percentage Inhibition (%) = [ (Max Aggregation_vehicle - Max Aggregation_NM-702) / Max Aggregation_vehicle ] x 100

The IC₅₀ value, which is the concentration of NM-702 that inhibits 50% of platelet aggregation, should be determined by plotting the percentage inhibition against the logarithm of the NM-702 concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Inhibitory Effect of NM-702 on ADP-Induced Platelet Aggregation

| NM-702 Concentration (nM) | Maximum Aggregation (%) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 85.2 | ± 4.1 | 0.0 |

| 1 | 76.5 | ± 3.8 | 10.2 |

| 5 | 62.1 | ± 5.3 | 27.1 |

| 10 | 45.3 | ± 4.9 | 46.8 |

| 25 | 28.9 | ± 3.5 | 66.1 |

| 50 | 15.7 | ± 2.8 | 81.6 |

| 100 | 8.2 | ± 1.9 | 90.4 |

Table 2: Hypothetical Inhibitory Effect of NM-702 on Collagen-Induced Platelet Aggregation

| NM-702 Concentration (nM) | Maximum Aggregation (%) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 90.5 | ± 3.7 | 0.0 |

| 1 | 82.3 | ± 4.2 | 9.1 |

| 5 | 68.8 | ± 5.1 | 24.0 |

| 10 | 50.1 | ± 4.5 | 44.6 |

| 25 | 32.6 | ± 3.9 | 64.0 |

| 50 | 18.1 | ± 3.1 | 80.0 |

| 100 | 9.9 | ± 2.2 | 89.1 |

Table 3: Summary of IC₅₀ Values for NM-702

| Agonist | IC₅₀ (nM) |

| ADP | ~10.5 |

| Collagen | ~12.0 |

This protocol provides a robust framework for the in vitro evaluation of the antiplatelet activity of NM-702. The dual inhibition of PDE3 and TXA2 synthase makes NM-702 a promising candidate for further development as an antithrombotic agent. The presented methodology allows for the precise determination of its inhibitory potency and can be adapted for the screening and characterization of other potential antiplatelet compounds.

References

Application Notes and Protocols for NM-702 in a Rat Model of Intermittent Claudication

For Researchers, Scientists, and Drug Development Professionals

Introduction

NM-702, also known as parogrelil (B145840) hydrochloride, is a potent and selective phosphodiesterase 3 (PDE3) inhibitor and a thromboxane (B8750289) A2 (TXA2) synthase inhibitor.[1] These dual mechanisms of action make it a promising therapeutic agent for intermittent claudication, a common symptom of peripheral artery disease (PAD), by inducing vasodilation and inhibiting platelet aggregation.[1][2] This document provides a detailed experimental protocol for evaluating the efficacy of NM-702 in a scientifically recognized rat model of intermittent claudication.

Mechanism of Action of NM-702

NM-702 primarily exerts its effects through two distinct signaling pathways:

-

Inhibition of Phosphodiesterase 3 (PDE3): In vascular smooth muscle cells, PDE3 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, NM-702 leads to an accumulation of intracellular cAMP.[1][3] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.[3]

-

Inhibition of Thromboxane A2 (TXA2) Synthase: In platelets, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[4][5] NM-702 inhibits the synthesis of TXA2.[1] This reduction in TXA2 levels leads to decreased activation of the thromboxane prostanoid (TP) receptor on both platelets and vascular smooth muscle cells, resulting in reduced platelet aggregation and vasodilation.[4][6]

Signaling Pathway of NM-702

Caption: Signaling pathway of NM-702 in vascular smooth muscle cells and platelets.

Experimental Protocol

This protocol is based on the established femoral artery ligation model in rats, which mimics the conditions of intermittent claudication.[1][7][8]

Experimental Workflow

Caption: Experimental workflow for evaluating NM-702 in a rat model of intermittent claudication.

Materials and Methods

1. Animals:

-

Species: Male Wistar rats.[1]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of one week for acclimatization before any procedures.

2. Intermittent Claudication Model Induction (Femoral Artery Ligation):

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a small incision in the groin area to expose the femoral artery.

-

Carefully ligate the femoral artery at a single point proximal to the superficial epigastric artery.[9]

-

Suture the incision and allow the animal to recover. Post-operative analgesia should be provided.

-

A sham operation, where the artery is exposed but not ligated, should be performed on a control group of animals.

3. Treatment Groups and Drug Administration:

-

Randomly assign the rats with ligated femoral arteries into the following groups (n=8-10 per group):

-

Vehicle Control (e.g., 0.5% methylcellulose (B11928114) solution)

-

NM-702 (2.5 mg/kg)

-

NM-702 (5 mg/kg)[1]

-

NM-702 (10 mg/kg)[1]

-

Positive Control: Cilostazol (300 mg/kg)[1]

-

-

Administer the assigned treatment orally, twice a day (BID), for 13 consecutive days.[1]

4. Efficacy Evaluation:

-

Treadmill Exercise (Walking Distance):

-

Acclimatize the rats to the treadmill for several days before the study begins.

-

On the day of testing, place the rat on the treadmill and begin the exercise protocol (e.g., 10 m/min).[10]

-

Measure the total distance walked until the rat is unable to continue due to claudication (indicated by dragging the ligated limb for a defined period).

-

Conduct this test before the first treatment and at specified time points during the 13-day treatment period.

-

-

Plantar Surface Temperature:

-

Measure the temperature of the plantar surface of the hind paw using a non-contact infrared thermometer.

-

A lower temperature in the ligated limb compared to the contralateral limb indicates reduced blood flow.

-

Perform measurements before and during the treatment period. An improvement in temperature suggests enhanced perfusion.[1]

-

Data Presentation

The following tables summarize the expected quantitative data based on preclinical findings.[1]

Table 1: Effect of NM-702 on Walking Distance in a Rat Model of Intermittent Claudication

| Treatment Group | Dose (mg/kg, BID) | Walking Distance (meters) - Day 13 | % Improvement vs. Vehicle |

| Vehicle Control | - | Baseline Value | - |

| NM-702 | 2.5 | Expected moderate increase | Calculated % |

| NM-702 | 5 | Significant Increase | Calculated % |

| NM-702 | 10 | Significant Increase | Calculated % |

| Cilostazol | 300 | Moderate Increase | Calculated % |

Table 2: Effect of NM-702 on Plantar Surface Temperature in a Rat Model of Intermittent Claudication